9-(Heptadecan-9-yl)-3,6-diiodo-9H-carbazole
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Overview
Description
9-(Heptadecan-9-yl)-3,6-diiodo-9H-carbazole is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their unique electronic properties and are widely used in various fields such as organic electronics, photovoltaics, and pharmaceuticals. The addition of heptadecan-9-yl and diiodo groups to the carbazole core enhances its solubility and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Heptadecan-9-yl)-3,6-diiodo-9H-carbazole typically involves the following steps:
Preparation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination or the Ullmann reaction.
Introduction of the Heptadecan-9-yl Group: This step involves the alkylation of the carbazole core with heptadecan-9-yl bromide under basic conditions.
Iodination: The final step is the iodination of the 3 and 6 positions of the carbazole core using iodine and an oxidizing agent such as potassium iodate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(Heptadecan-9-yl)-3,6-diiodo-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the diiodo groups to hydrogen or other substituents.
Substitution: The diiodo groups can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications in materials science and pharmaceuticals.
Scientific Research Applications
9-(Heptadecan-9-yl)-3,6-diiodo-9H-carbazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced organic materials with unique electronic properties.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-(Heptadecan-9-yl)-3,6-diiodo-9H-carbazole depends on its specific application. In organic electronics, its unique electronic properties facilitate charge transport and light emission. In biological systems, it interacts with cellular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
9-(Heptadecan-9-yl)-9H-carbazole: Lacks the diiodo groups, resulting in different reactivity and electronic properties.
3,6-Diiodo-9H-carbazole:
9-(Heptadecan-9-yl)-3,6-dibromo-9H-carbazole: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
Uniqueness
9-(Heptadecan-9-yl)-3,6-diiodo-9H-carbazole is unique due to the combination of the heptadecan-9-yl and diiodo groups, which enhance its solubility, reactivity, and electronic properties. This makes it a versatile compound for various scientific and industrial applications, distinguishing it from other carbazole derivatives.
Properties
IUPAC Name |
9-heptadecan-9-yl-3,6-diiodocarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41I2N/c1-3-5-7-9-11-13-15-25(16-14-12-10-8-6-4-2)32-28-19-17-23(30)21-26(28)27-22-24(31)18-20-29(27)32/h17-22,25H,3-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXWNVMYAWJXDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41I2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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